molecular formula C21H15ClN2O2S B459658 2-(4-CHLOROBENZOYL)-6-(3-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE

2-(4-CHLOROBENZOYL)-6-(3-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B459658
M. Wt: 394.9g/mol
InChI Key: IZCMACDQBZGQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorobenzoyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thieno[2,3-b]pyridine core structure, which is substituted with a 4-chlorobenzoyl group and a 3-methoxyphenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzoyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: The thieno[2,3-b]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a thiophene derivative. This step often requires the use of a strong acid catalyst and elevated temperatures.

    Introduction of the 4-Chlorobenzoyl Group: The 4-chlorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction. This reaction involves the use of 4-chlorobenzoyl chloride and a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation of the thieno[2,3-b]pyridine core.

    Introduction of the 3-Methoxyphenyl Group: The 3-methoxyphenyl group can be introduced through a nucleophilic substitution reaction. This step involves the use of a suitable nucleophile, such as 3-methoxyphenylamine, and appropriate reaction conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzoyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield reduced derivatives with altered oxidation states.

Scientific Research Applications

2-(4-Chlorobenzoyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridin-3-amine has several scientific research applications, including:

    Organic Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized derivatives.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzoyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorobenzoyl)-6-phenylthieno[2,3-b]pyridin-3-amine: Similar structure but lacks the methoxy group.

    2-(4-Methylbenzoyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridin-3-amine: Similar structure but has a methyl group instead of a chlorine atom.

    2-(4-Chlorobenzoyl)-6-(3-hydroxyphenyl)thieno[2,3-b]pyridin-3-amine: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of both the 4-chlorobenzoyl and 3-methoxyphenyl groups in 2-(4-chlorobenzoyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridin-3-amine imparts unique chemical and physical properties to the compound

Properties

Molecular Formula

C21H15ClN2O2S

Molecular Weight

394.9g/mol

IUPAC Name

[3-amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C21H15ClN2O2S/c1-26-15-4-2-3-13(11-15)17-10-9-16-18(23)20(27-21(16)24-17)19(25)12-5-7-14(22)8-6-12/h2-11H,23H2,1H3

InChI Key

IZCMACDQBZGQDX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

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